N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide
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Overview
Description
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . The reaction conditions often include the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation and transition metal catalysis are common methods.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents or transition metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antituberculosis agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar imidazo[1,2-a] scaffold and have been studied for their biological activities.
Imidazo[1,2-a]pyridines: Other derivatives of this class have shown significant activity against multidrug-resistant tuberculosis.
Uniqueness
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-sulfonamide is unique due to its specific structural features and the combination of the imidazo[1,2-a]pyridine scaffold with a sulfonamide group. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-25(24,14-6-5-10-19-12-14)21-16-8-2-1-7-15(16)17-13-22-11-4-3-9-18(22)20-17/h1-2,5-8,10,12-13,21H,3-4,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTKKBRCQBJMLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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